Sulfo-DBCO-PEG4-Amin

Übersicht

Beschreibung

Sulfo DBCO-PEG4-amine is a water-soluble, carboxyl-reactive building block with an extended polyethylene glycol spacer arm. This compound is commonly used in copper-free Click Chemistry reactions, which are a subset of bioorthogonal reactions that allow for the specific and efficient labeling of biomolecules in complex environments . The hydrophilic sulfonated spacer arm greatly improves the water solubility of dibenzocyclooctyne derivatized molecules, providing a long and flexible connection .

Wissenschaftliche Forschungsanwendungen

Sulfo DBCO-PEG4-amine has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex molecules through Click Chemistry.

Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Industry: Applied in the production of advanced materials and nanotechnology .

Wirkmechanismus

Target of Action

Sulfo DBCO-PEG4-amine is primarily targeted towards carboxyl-containing molecules or activated esters . The compound is used to derivatize these targets, which means it modifies their chemical structure to create a new compound .

Mode of Action

The compound interacts with its targets in the presence of activators such as EDC or HATU . This interaction results in the formation of a stable amide bond with carboxyl groups or activated esters . The DBCO group in the compound is commonly used for copper-free Click Chemistry reactions .

Biochemical Pathways

Sulfo DBCO-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The compound can also be used in the synthesis of antibody-drug conjugates (ADCs), which are antibodies linked to biologically active drugs .

Pharmacokinetics

The pharmacokinetic properties of Sulfo DBCO-PEG4-amine are influenced by its water solubility . The hydrophilic sulfonated spacer arm of the compound greatly improves its water solubility . This enhanced solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially improving its bioavailability .

Result of Action

The result of the compound’s action is the formation of a stable amide bond with carboxyl groups or activated esters . This leads to the derivatization of these molecules, altering their chemical structure . In the context of PROTACs and ADCs, this can result in the degradation of target proteins or the delivery of biologically active drugs .

Action Environment

The action of Sulfo DBCO-PEG4-amine can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to interact with its targets . Additionally, the compound’s water solubility can be affected by the pH and temperature of the environment . These factors can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sulfo DBCO-PEG4-amine plays a crucial role in biochemical reactions by derivatizing carboxyl groups or activated esters through a stable amide bond. This reaction is facilitated by activators such as EDC or HATU . The compound interacts with various biomolecules, including enzymes and proteins, by forming stable amide bonds with carboxyl-containing molecules. The hydrophilic sulfonated spacer arm enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments .

Cellular Effects

Sulfo DBCO-PEG4-amine influences various cellular processes by facilitating the derivatization of carboxyl-containing molecules within cells. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying biomolecules involved in these processes. For example, the derivatization of proteins and enzymes with Sulfo DBCO-PEG4-amine can alter their activity and interactions, leading to changes in cellular functions .

Molecular Mechanism

The molecular mechanism of Sulfo DBCO-PEG4-amine involves the formation of stable amide bonds with carboxyl-containing molecules. This reaction is facilitated by the presence of activators such as EDC or HATU . The hydrophilic sulfonated spacer arm of Sulfo DBCO-PEG4-amine enhances the solubility of DBCO-derivatized molecules, allowing for efficient biochemical reactions in aqueous environments. The compound can also participate in copper-free click chemistry reactions, where it reacts with azide-functionalized biomolecules to form stable triazole linkages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo DBCO-PEG4-amine can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and can be used in various biochemical reactions without significant degradation

Dosage Effects in Animal Models

The effects of Sulfo DBCO-PEG4-amine can vary with different dosages in animal models. At lower dosages, the compound can efficiently derivatize carboxyl-containing molecules without causing significant toxicity At higher dosages, there may be threshold effects and potential toxic or adverse effects on cellular function

Metabolic Pathways

Sulfo DBCO-PEG4-amine is involved in metabolic pathways that include the derivatization of carboxyl-containing molecules. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The hydrophilic sulfonated spacer arm of Sulfo DBCO-PEG4-amine enhances its solubility, allowing for efficient participation in metabolic reactions.

Transport and Distribution

Sulfo DBCO-PEG4-amine is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic sulfonated spacer arm enhances the solubility of the compound, allowing it to be efficiently transported and distributed in aqueous environments. The compound’s localization and accumulation within cells can be influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of Sulfo DBCO-PEG4-amine is influenced by its hydrophilic sulfonated spacer arm, which enhances its solubility and allows it to be efficiently localized within specific cellular compartments . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of Sulfo DBCO-PEG4-amine within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-amine can be synthesized through a multi-step process involving the functionalization of dibenzocyclooctyne with a polyethylene glycol spacer and a sulfonated amine group. The synthesis typically involves the following steps:

Activation of Carboxyl Groups: Carboxyl groups on the polyethylene glycol spacer are activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS).

Coupling Reaction: The activated carboxyl groups are then coupled with dibenzocyclooctyne to form a stable amide bond.

Industrial Production Methods

Industrial production of Sulfo DBCO-PEG4-amine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using EDC or NHS.

Automated Coupling: Automated systems are used to couple the activated polyethylene glycol with dibenzocyclooctyne.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfo DBCO-PEG4-amine primarily undergoes substitution reactions, particularly in the context of Click Chemistry. The compound reacts with azide-functionalized molecules to form stable triazole linkages without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azide-functionalized molecules, EDC, NHS.

Conditions: Reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures to facilitate the formation of stable amide bonds

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for various applications in bioconjugation and molecular labeling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DBCO-PEG4-amine: Similar in structure but lacks the sulfonated group, resulting in lower water solubility.

DBCO-Sulfo-PEG(4)-NH2: Another variant with similar properties but different spacer lengths and functional groups.

Uniqueness

Sulfo DBCO-PEG4-amine is unique due to its enhanced water solubility provided by the sulfonated polyethylene glycol spacer. This property makes it particularly useful in aqueous environments and biological applications where solubility is crucial .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sulfo DBCO-PEG4-amine involves the reaction of Sulfo DBCO with PEG4-amine.", "Starting Materials": ["Sulfo DBCO", "PEG4-amine", "DMF", "DIC", "HOBt", "DIPEA"], "Reaction": [ "1. Dissolve Sulfo DBCO (1 eq) and PEG4-amine (1.2 eq) in DMF.", "2. Add DIC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture and stir for 30 minutes.", "3. Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "4. Purify the crude product by column chromatography using a suitable solvent system.", "5. Characterize the final product by NMR, IR, and MS spectroscopy." ] } | |

CAS-Nummer |

2055198-05-3 |

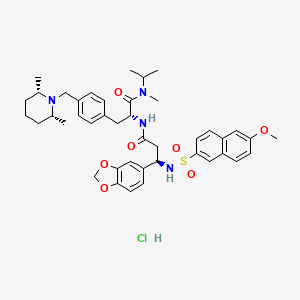

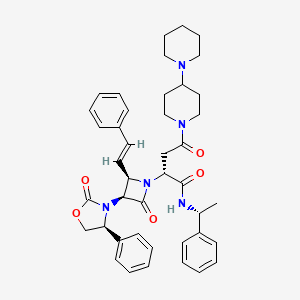

Molekularformel |

C32H42N4O10S |

Molekulargewicht |

674.77 |

IUPAC-Name |

Sulfo DBCO-PEG4-amine |

InChI |

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |

InChI-Schlüssel |

STVKRTXHJIWDHK-UHFFFAOYSA-N |

SMILES |

O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in H2O |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sulfo DBCO-PEG4-amine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)

![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)